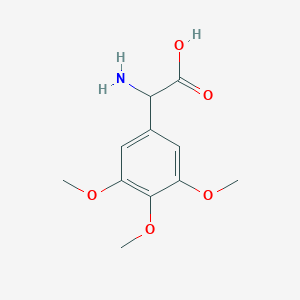

2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid

描述

2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid is an organic compound characterized by the presence of an amino group and a trimethoxyphenyl group attached to an acetic acid backboneThe trimethoxyphenyl group, in particular, is a versatile pharmacophore that contributes to the compound’s bioactivity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .

化学反应分析

Condensation Reactions

The α-amino group facilitates condensation with carbonyl compounds. For example:

-

Aldehyde Condensation : Reacts with 3,4,5-trimethoxybenzaldehyde under acidic catalysis to form imine intermediates, which can cyclize into heterocyclic structures.

-

Ketone Reactions : Forms Schiff bases with ketones, useful for synthesizing bioactive analogs.

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical derivatization:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Methanol/H<sup>+</sup> | Methyl ester |

| Amidation | Thionyl chloride, amines | Amide derivatives |

| Decarboxylation | Pyrolysis or Cu catalysts | 2-amino-2-(3,4,5-trimethoxyphenyl)ethane |

These derivatives are intermediates for pharmaceuticals, such as antiproliferative indole-based tubulin inhibitors .

Peptide Bond Formation

The compound serves as a building block for peptide synthesis:

-

Couples with amino acids via carbodiimide-mediated activation (e.g., EDC/HOBt) to form dipeptides.

-

Used in designing enzyme-targeted prodrugs due to its structural similarity to natural amino acids .

Electrophilic Aromatic Substitution

The electron-rich 3,4,5-trimethoxyphenyl group undergoes selective substitution:

-

Nitration : Requires HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at low temperatures, yielding nitro derivatives at the para position relative to methoxy groups.

-

Sulfonation : Limited by steric hindrance from methoxy substituents .

Nucleophilic Reactions at the α-Amino Group

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

-

Alkylation : Forms quaternary ammonium salts with alkyl halides under basic conditions .

Coordination Chemistry

The amino and carboxylate groups act as bidentate ligands for metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming complexes studied for antimicrobial activity .

Mechanistic Insights

-

Amide Formation : Proceeds via mixed anhydride intermediates in the presence of coupling agents.

-

Decarboxylation : Follows a radical or ionic pathway depending on reaction conditions .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its importance in medicinal chemistry, particularly in developing tubulin-targeting agents and antimicrobials . Further studies should explore its enantioselective reactions and in vivo stability.

科学研究应用

Medicinal Chemistry

The compound has been extensively studied for its anticancer properties . In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 50 to 100 µM. The mechanism of action involves apoptosis induction and inhibition of tubulin polymerization.

Table 1: Cytotoxicity of 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic Acid

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 75 |

| PC-3 | 85 |

| WRL-68 | 90 |

The compound is also investigated for its potential anti-inflammatory effects and interactions with various biological pathways. It has been found to inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The presence of the trimethoxyphenyl group is critical for its biological activity. Modifications on this phenyl ring can significantly alter potency. For example:

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of -OCH3 at position 4 | Increased potency |

| Removal of -OCH3 | Decreased potency |

In Vivo Studies

Animal model studies have demonstrated that administration of this compound can reduce tumor growth in xenograft models when administered at a dosage of 30 mg/kg body weight over two weeks.

Combination Therapy

In clinical trials, this compound has been evaluated in combination with traditional chemotherapeutics like paclitaxel and carboplatin. Results indicated enhanced therapeutic efficacy compared to monotherapy approaches.

作用机制

The mechanism of action of 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s bioactive effects .

相似化合物的比较

3,4,5-Trimethoxyphenylacetic Acid: Shares the trimethoxyphenyl group but lacks the amino group, resulting in different reactivity and applications.

2-Amino-3,4,5-trimethoxybenzoic Acid: Similar structure but with a benzoic acid backbone, leading to distinct chemical properties and uses.

3-(3,4,5-Trimethoxyphenyl)propionic Acid: Another related compound with a propionic acid backbone, used in different synthetic and medicinal contexts.

Uniqueness: 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid is unique due to the presence of both an amino group and a trimethoxyphenyl group, which confer distinct chemical reactivity and a broad spectrum of bioactivity. This combination makes it a valuable compound in various research and industrial applications .

生物活性

2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid, a compound characterized by its unique trimethoxyphenyl group, has garnered attention in scientific research for its potential biological activities , particularly in the fields of oncology and inflammation . This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a central amino acid backbone substituted with a 3,4,5-trimethoxyphenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with tubulin and heat shock proteins (Hsp90). These interactions disrupt microtubule dynamics and inhibit cancer cell proliferation. Specifically:

- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, leading to microtubule destabilization. This mechanism is similar to that of known antitumor agents like combretastatin A-4 (CA-4) .

- Heat Shock Protein Inhibition : By inhibiting Hsp90, the compound may interfere with the stabilization of oncogenic proteins, further contributing to its anticancer properties.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound across various cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer cell lines.

Case Studies and Research Findings

- Study on Tubulin Polymerization : A study demonstrated that derivatives of compounds similar to this compound effectively inhibited tubulin polymerization with IC50 values ranging from low nanomolar to micromolar ranges . This reinforces the compound's potential as a microtubule-targeting agent.

- Comparative Analysis with Other Compounds : In comparative studies against standard chemotherapeutics like doxorubicin, the compound showed comparable or superior efficacy in certain cancer cell lines .

- Molecular Docking Studies : Molecular docking simulations have indicated that the trimethoxyphenyl moiety enhances binding affinity to tubulin compared to other substituents . This structural feature is critical for its biological effectiveness.

属性

IUPAC Name |

2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,9H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHRTWRXHAMCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408310 | |

| Record name | 2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86053-97-6 | |

| Record name | 2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。